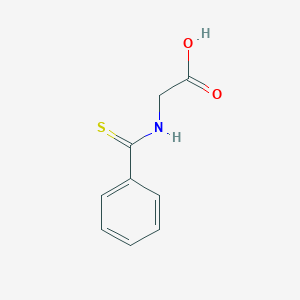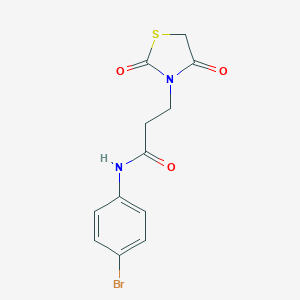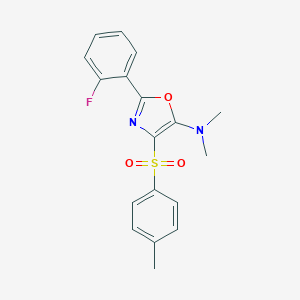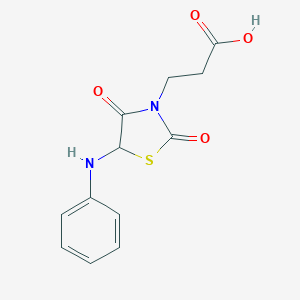
(Benzothioylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzothioylamino)acetic acid, also known as BTA, is a chemical compound that has been studied for its potential therapeutic properties. BTA belongs to the class of thioamides, which are known to have diverse biological activities. In recent years, BTA has gained attention in the scientific community due to its promising properties, making it a subject of interest for further research.
Mécanisme D'action
The mechanism of action of (Benzothioylamino)acetic acid is not fully understood. However, it has been suggested that (Benzothioylamino)acetic acid may exert its therapeutic effects by modulating various signaling pathways in cells. (Benzothioylamino)acetic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. (Benzothioylamino)acetic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(Benzothioylamino)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. (Benzothioylamino)acetic acid has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, suggesting a potential role in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(Benzothioylamino)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (Benzothioylamino)acetic acid has also been shown to have low toxicity, making it a safe compound to work with. However, (Benzothioylamino)acetic acid has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (Benzothioylamino)acetic acid. One potential area of interest is the development of (Benzothioylamino)acetic acid-based drugs for the treatment of cancer and inflammatory diseases. Further research is needed to elucidate the mechanism of action of (Benzothioylamino)acetic acid and its potential targets in cells. Additionally, more studies are needed to investigate the potential use of (Benzothioylamino)acetic acid in the treatment of neurological disorders. Overall, (Benzothioylamino)acetic acid holds promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of (Benzothioylamino)acetic acid can be achieved through various methods, including the reaction between 2-aminobenzenethiol and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by purification through recrystallization. The yield of (Benzothioylamino)acetic acid can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
(Benzothioylamino)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. (Benzothioylamino)acetic acid has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
2584-64-7 |
|---|---|
Formule moléculaire |
C9H9NO2S |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-(benzenecarbonothioylamino)acetic acid |
InChI |
InChI=1S/C9H9NO2S/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) |
Clé InChI |
WMSSBLAAUOSDQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)NCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=S)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![Isopropyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B246354.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)



![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide](/img/structure/B246379.png)
![2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246382.png)